molecular formula C25H28N6O2 B2978348 8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898437-57-5

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2978348
CAS RN: 898437-57-5
M. Wt: 444.539
InChI Key: OZISDXLGRJJIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Activity

A series of 8-aminoalkyl derivatives of purine-2,6-dione, including closely related compounds, were designed to target 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed potential psychotropic activities, with some demonstrating antidepressant and anxiolytic effects in animal models. Specifically, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand produced significant antidepressant-like effects, suggesting the therapeutic potential of these derivatives in psychotropic medication development (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives highlighted their significant analgesic and anti-inflammatory activities. These studies revealed that certain benzylamide and phenylpiperazinamide derivatives were more effective than acetylic acid, a reference drug, in reducing pain and inflammation, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Multitarget Drug Design for Neurodegenerative Diseases

The design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones aimed at creating multitarget drugs for treating neurodegenerative diseases. These compounds showed promising results as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase inhibitors. One of the compounds demonstrated significant potency in vitro and potential advantages for symptomatic and disease-modifying treatment of neurodegenerative diseases over single-target therapeutics, indicating its usefulness in preclinical studies (Brunschweiger et al., 2014).

Kinase Inhibitor Development for Cancer Therapy

Structural optimization studies of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives identified compounds with significant in vitro antitumor potency against non-small-cell lung cancer cell lines harboring EGFR-activating and drug-resistance mutations. One particular compound demonstrated potent kinase inhibitor activity against both EGFR mutations, highlighting its potential in cancer therapy (Yang et al., 2012).

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-18-8-6-7-11-20(18)17-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-14-12-29(13-15-30)16-19-9-4-3-5-10-19/h3-11H,12-17H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZISDXLGRJJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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